![molecular formula C20H16ClFN6O2S B2967186 N-(5-chloro-2-methoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863458-60-0](/img/structure/B2967186.png)
N-(5-chloro-2-methoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16ClFN6O2S and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for PET Imaging
Compounds within the pyrazolo[1,5-a]pyrimidineacetamide series, closely related to the specified chemical, have been developed as selective ligands for the translocator protein (18 kDa). These compounds, such as DPA-714, are designed with fluorine atoms to allow labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). This application underscores the potential of structurally similar compounds in the development of diagnostic tools and therapeutic agents.
Anticancer and Antimicrobial Agents
Several studies have synthesized derivatives of triazolo[4,5-d]pyrimidines and related structures, demonstrating significant anticancer and antimicrobial effects. For instance, compounds with modifications on the acetamide group have shown remarkable antiproliferative activities against human cancer cell lines, suggesting their utility as potent PI3K inhibitors and anticancer agents with low toxicity (Xiao-meng Wang et al., 2015). Additionally, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been explored for their analgesic and anti-inflammatory properties, highlighting the therapeutic potential of these compounds (Abu‐Hashem et al., 2020).
Development of Antimicrobial Agents
The search for new antimicrobial agents has led to the synthesis of triazolopyrimidines and their derivatives, showing promising activities against various microbial strains. For example, new thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones exhibited significant inhibitory activities against Gram-positive bacterial strains, including MRSA and VRE, underlining their potential as novel antimicrobial agents (Sanad et al., 2021).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN6O2S/c1-30-16-7-6-13(21)8-15(16)25-17(29)10-31-20-18-19(23-11-24-20)28(27-26-18)9-12-4-2-3-5-14(12)22/h2-8,11H,9-10H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUXVNOISZQQAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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